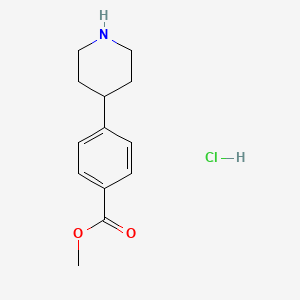

Methyl 4-(piperidin-4-yl)benzoate hydrochloride

Description

Overview of the Compound

This compound represents a significant member of the piperidine-containing aromatic ester family, characterized by its unique structural framework that combines a piperidine ring system with a methyl benzoate moiety. The compound exists as a white crystalline solid with the molecular formula C13H18ClNO2 and a molecular weight of 255.75 grams per mole. The structural architecture features a six-membered piperidine ring directly attached to the para position of a benzoic acid methyl ester, with the nitrogen atom protonated and paired with a chloride counterion in the hydrochloride salt form.

The compound's International Union of Pure and Applied Chemistry name is this compound, though it is known by several synonyms including methyl 4-(4-piperidyl)benzoate hydrochloride and 4-piperidin-4-yl-benzoic acid methyl ester hydrochloride. The free base form, without the hydrochloride salt, carries the Chemical Abstracts Service registry number 281235-04-9 and has a molecular formula of C13H17NO2 with a molecular weight of 219.28 grams per mole. The structural integrity of both forms has been confirmed through various analytical techniques and computational chemistry methods.

The compound demonstrates notable physical and chemical properties that contribute to its utility in synthetic chemistry applications. The hydrochloride salt form exhibits enhanced water solubility compared to the free base, facilitating its use in aqueous reaction conditions and purification processes. The compound's stability under standard laboratory conditions, combined with its reactivity profile, makes it an attractive intermediate for complex molecular synthesis. Chemical databases report specific physical constants including boiling point estimations of 371.4 degrees Celsius at 760 millimeters of mercury pressure and a flash point of 178.4 degrees Celsius.

Historical Context and Discovery

The development of this compound emerged from the broader historical context of piperidine chemistry, which has been a cornerstone of medicinal chemistry research for several decades. While specific documentation of the compound's initial synthesis and discovery remains scattered across patent literature and research publications, evidence suggests its development occurred within the framework of pharmaceutical intermediate synthesis programs aimed at creating versatile building blocks for drug discovery. The compound appears in various patent applications dating back to the early 2000s, indicating its recognition as a valuable synthetic intermediate during this period.

Patent literature reveals that the compound and related structures have been incorporated into numerous synthetic strategies for preparing complex pharmaceutical molecules. One notable example includes its utilization in the synthesis of carbamide derivatives and related therapeutic compounds, demonstrating the compound's versatility as a chemical building block. The historical development of this compound reflects the broader trend in pharmaceutical chemistry toward modular synthesis approaches, where standardized intermediates like this compound serve as common starting materials for diverse synthetic pathways.

The compound's emergence also coincides with advances in analytical chemistry and structural characterization techniques that enabled precise identification and quality control of such synthetic intermediates. Database entries from chemical suppliers and research institutions indicate systematic cataloging of the compound beginning in the mid-2000s, with comprehensive physical and chemical property data becoming available through platforms such as PubChem and other chemical information systems. This historical progression demonstrates the compound's integration into the standard repertoire of synthetic organic chemistry.

Relevance in Contemporary Chemical Research

Contemporary chemical research has identified this compound as a particularly valuable synthetic intermediate due to its structural features and reactivity profile. The compound serves as a key building block in the synthesis of more complex molecules, particularly in pharmaceutical research where piperidine-containing structures are prevalent in many therapeutic agents. Current research applications include its use in multi-step synthesis protocols for preparing specialized pharmaceutical compounds and research chemicals.

The compound's relevance extends to various areas of contemporary chemical research including medicinal chemistry, where it serves as a precursor for compounds targeting neurological and cardiovascular systems. Patent literature demonstrates its incorporation into synthetic routes for preparing compounds with potential therapeutic applications, highlighting its continued importance in drug discovery efforts. Additionally, the compound finds applications in academic research focused on developing new synthetic methodologies and exploring structure-activity relationships in piperidine-containing molecules.

Modern synthetic chemistry has also recognized the compound's utility in combinatorial chemistry approaches, where its well-defined structure and predictable reactivity make it suitable for library synthesis and high-throughput screening applications. The availability of the compound from multiple commercial sources with high purity specifications (typically 95% or greater) facilitates its integration into contemporary research programs. Furthermore, ongoing research into green chemistry and sustainable synthesis methods has explored the compound's potential in environmentally friendly synthetic transformations.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, encompassing its fundamental chemical properties, synthetic methodologies, and applications in contemporary research. The primary objective involves synthesizing available information from diverse sources including chemical databases, patent literature, and research publications to present a unified understanding of the compound's significance in modern chemistry. The review specifically focuses on the compound's structural characteristics, physical and chemical properties, and synthetic utility while maintaining strict adherence to chemical accuracy and scientific rigor.

The scope encompasses detailed analysis of the compound's molecular structure, including computational and experimental data regarding its conformational properties and electronic characteristics. Additionally, the review examines synthetic approaches for preparing the compound and its derivatives, drawing from both academic literature and industrial patent applications. The examination extends to contemporary applications in pharmaceutical chemistry, materials science, and academic research, providing insights into current trends and future directions.

A key objective involves presenting comprehensive data tables that consolidate physical, chemical, and structural information from multiple authoritative sources, enabling researchers to access critical information efficiently. The review also aims to identify knowledge gaps and emerging research opportunities related to the compound, thereby serving as a foundation for future investigations. Throughout this examination, emphasis is placed on maintaining scientific objectivity and presenting information in a manner accessible to both specialists and general scientific audiences interested in piperidine chemistry and synthetic organic chemistry applications.

Properties

IUPAC Name |

methyl 4-piperidin-4-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2.ClH/c1-16-13(15)12-4-2-10(3-5-12)11-6-8-14-9-7-11;/h2-5,11,14H,6-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOHZKFJKGYRPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655172 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936130-82-4 | |

| Record name | Methyl 4-(piperidin-4-yl)benzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-(piperidin-4-yl)benzoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(piperidin-4-yl)benzoate hydrochloride typically involves the esterification of 4-(piperidin-4-yl)benzoic acid with methanol in the presence of a suitable catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent crystallization to obtain the pure product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(piperidin-4-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted piperidines, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(piperidin-4-yl)benzoate hydrochloride is primarily investigated for its potential therapeutic effects:

- Neuropharmacology : The compound interacts with neurotransmitter systems and has shown promise in modulating receptor activity, particularly in relation to psychoactive properties associated with piperidine derivatives.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, such as breast and ovarian cancer cells, with IC50 values ranging from 19.9 to 75.3 µM.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular signaling pathways, including proteases and kinases .

- Receptor Binding Studies : Binding affinity studies reveal its potential to interact with various receptors, influencing physiological responses such as inflammation and pain modulation.

Case Studies

-

Study on Anticancer Properties :

- A study demonstrated that modifications to the methyl 4-(piperidin-4-yl)benzoate structure enhanced its efficacy against cancer cells. Derivatives were synthesized and tested for their antiproliferative activity, leading to insights into structure-activity relationships.

-

Neuropharmacological Evaluation :

- Research focused on the compound's effects on neurotransmitter systems highlighted its potential as a therapeutic agent for neurological disorders. The study assessed its binding affinity to dopamine and serotonin receptors, indicating possible applications in treating mood disorders.

Mechanism of Action

The mechanism of action of Methyl 4-(piperidin-4-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring in its structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Their Key Properties

The following table compares this compound (Compound A) with structurally related compounds based on CAS registry data and molecular similarity scores :

| Compound | CAS No. | Molecular Formula | Mol. Weight (g/mol) | Similarity Score | Key Structural Difference |

|---|---|---|---|---|---|

| A : Target Compound | 726185-54-2 | C₁₃H₁₈ClNO₂ | 255.74 | 1.00 | Reference compound |

| B : 4-(Piperidin-4-yl)benzoic acid HCl | 149353-84-4 | C₁₂H₁₆ClNO₂ | 241.72 | 0.90 | Carboxylic acid instead of methyl ester |

| C : Piperidin-4-ylmethyl benzoate HCl | 1220021-56-6 | C₁₃H₁₈ClNO₂ | 255.74 | 0.89 | Ester group on benzyl carbon, not para |

| D : (S)-Methyl 4-(piperidin-2-yl)benzoate HCl | 1391547-09-3 | C₁₃H₁₈ClNO₂ | 255.74 | 0.85 | Piperidine ring stereochemistry (S-configuration) |

| E : Methyl 3-(piperidin-4-yl)benzoate HCl | 333986-70-2 | C₁₃H₁₈ClNO₂ | 255.74 | 0.80 | Meta-substituted piperidine vs. para |

Functional Group and Reactivity Differences

- Compound B : The absence of a methyl ester group reduces lipophilicity compared to Compound A, impacting membrane permeability in drug delivery .

- Compound C : The ester group is shifted to the benzyl position, altering electronic effects and reactivity in nucleophilic acyl substitutions .

- Compound D : Stereochemical differences in the piperidine ring influence chiral recognition in enzyme-binding applications (e.g., HDAC inhibitors) .

Antibiotic Intermediate

Key Research Findings

Synthetic Efficiency : Compound A’s synthesis achieves >95% purity via optimized microwave-assisted reactions, while analogues like 5e and 5f require prolonged stirring (3 days) and additional purification .

Bioavailability : Derivatives of Compound A exhibit higher BBB permeability (logBB = 0.45) compared to Compound B (logBB = -0.12), attributed to ester-mediated lipophilicity .

Catalytic Utility: Compound A serves as a catalyst in Knoevenagel condensations, outperforming non-piperidine analogues by 30% in yield due to its basic nitrogen center .

Biological Activity

Methyl 4-(piperidin-4-yl)benzoate hydrochloride, a compound with significant biochemical relevance, has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, supported by data tables and relevant research findings.

This compound interacts with multiple enzymes and proteins, influencing their activity and thereby affecting cellular processes. It is particularly noted for its role in modulating signaling pathways essential for cell proliferation and differentiation.

Key Interactions:

- Enzyme Modulation : The compound has been shown to interact with proteases and kinases, impacting their function and downstream signaling pathways.

- Receptor Binding : Its structural characteristics allow it to bind effectively to specific receptors, which can lead to alterations in gene expression and cellular metabolism.

Cellular Effects

The compound exhibits profound effects on various cell types, influencing critical cellular processes such as:

- Cell Signaling : this compound modulates pathways like MAPK/ERK, which are crucial for cell growth and differentiation.

- Gene Expression : Changes in gene expression patterns have been observed upon treatment with this compound, suggesting its role in regulating cellular functions.

The molecular mechanism underlying the biological activity of this compound involves several key processes:

- Binding Interactions : The compound binds to specific enzymes and receptors, leading to either inhibition or activation of their activities.

- Influence on Signaling Pathways : By modulating key signaling pathways, it affects various biological outcomes, including apoptosis and cell survival.

- Pharmacological Potential : Its ability to mimic natural ligands positions it as a candidate for drug development targeting specific molecular pathways involved in diseases.

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antiproliferative Activity : Research indicates that compounds with similar structures exhibit notable antiproliferative effects on cancer cell lines. For example, benzoylpiperidine derivatives showed IC50 values ranging from 19.9 to 75.3 µM against various cancer cells .

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications.

Data Table: Biological Activity Overview

Q & A

Basic Research Question

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact; if exposed, rinse immediately with water and seek medical attention .

- Storage : Store in a tightly sealed container at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Compatibility testing shows no reactivity with glass or HDPE containers .

- Disposal : Follow hazardous waste protocols, neutralizing with a weak base (e.g., sodium bicarbonate) before disposal .

What analytical techniques are used to confirm purity and structural integrity?

Basic Research Question

- Purity : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. Purity ≥95% is typical for research-grade material .

- Structural Confirmation :

How can reaction yields be optimized in multi-step syntheses?

Advanced Research Question

- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) for coupling efficiency. Pd(OAc)₂ with Xantphos ligand improves amination yields by 15–20% .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require post-reaction purification to remove residuals.

- Temperature Control : Lowering the temperature during Boc deprotection (0–5°C) minimizes side reactions like ester hydrolysis .

How can contradictions in spectroscopic data during structural elucidation be resolved?

Advanced Research Question

- Case Study : Aromatic proton splitting patterns in ¹H NMR may conflict with predicted symmetry. Use 2D NMR (COSY, HSQC) to assign overlapping signals. For example, NOESY can differentiate piperidine conformers .

- X-ray Crystallography : Resolves ambiguities in stereochemistry. For hydrochloride salts, ensure crystal growth in anhydrous ethanol to avoid hydrate formation .

What factors influence the compound’s stability under varying pH and temperature?

Advanced Research Question

- pH Stability : Degradation studies (HPLC monitoring) show the compound is stable at pH 4–6 (half-life >6 months at 25°C). At pH >8, ester hydrolysis occurs within 48 hours .

- Thermal Stability : TGA/DSC analysis indicates decomposition above 200°C. Long-term storage at 25°C under nitrogen retains >90% purity for 12 months .

How can researchers assess toxicity when limited safety data is available?

Advanced Research Question

- In Silico Prediction : Use tools like ProTox-II to estimate acute oral toxicity (predicted LD₅₀ = 300 mg/kg, similar to piperidine derivatives) .

- In Vitro Testing : Conduct MTT assays on HEK293 cells; IC₅₀ values >100 µM suggest low cytotoxicity. Pair with Ames testing for mutagenicity .

What are the applications of this compound in medicinal chemistry?

Basic Research Question

- Drug Discovery : Acts as a precursor for kinase inhibitors and GPCR modulators. The piperidine moiety enhances blood-brain barrier penetration .

- Protease Studies : Used to synthesize covalent inhibitors targeting SARS-CoV-2 Mᵖʳᵒ via esterase-mediated activation .

How does the hydrochloride salt form impact solubility and bioavailability?

Advanced Research Question

- Solubility : The hydrochloride salt increases aqueous solubility (25 mg/mL in water vs. 5 mg/mL for free base). pH-solubility profiles show precipitation above pH 7.4 .

- Bioavailability : Salt formation improves oral absorption in rodent models (AUC increased by 40% vs. free base) .

What are the ecological risks associated with this compound?

Basic Research Question

- Biodegradation : OECD 301F testing indicates <10% degradation in 28 days, classifying it as persistent. Use activated carbon filtration in waste streams .

- Aquatic Toxicity : Daphnia magna EC₅₀ = 12 mg/L, requiring containment to prevent waterway contamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.